Chloropentafluorobenzene

Thermodynamics Chemical Engineering Process Safety

Chloropentafluorobenzene (CPFB) is a monosubstituted perhalogenated aromatic compound of formula C₆ClF₅. It is a colorless liquid under standard conditions, with a density of 1.568 g/mL at 25 °C and a boiling point of 122–123 °C at 750 mmHg.

Molecular Formula C6ClF5
Molecular Weight 202.51 g/mol
CAS No. 344-07-0
Cat. No. B146365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropentafluorobenzene
CAS344-07-0
Synonymschloropentafluorobenzene
Molecular FormulaC6ClF5
Molecular Weight202.51 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)Cl)F)F)F
InChIInChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
InChIKeyKGCDGLXSBHJAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloropentafluorobenzene (CAS 344-07-0): Fundamental Physicochemical and Structural Profile for Procurement Evaluation


Chloropentafluorobenzene (CPFB) is a monosubstituted perhalogenated aromatic compound of formula C₆ClF₅ [1]. It is a colorless liquid under standard conditions, with a density of 1.568 g/mL at 25 °C and a boiling point of 122–123 °C at 750 mmHg . The compound possesses a significant dipole moment (~1.8 D) and is characterized by a fully substituted aromatic ring bearing five fluorine atoms and a single chlorine substituent [2]. It is a key intermediate in fluorochemical synthesis, providing a pentafluorophenyl (C₆F₅) moiety that confers enhanced thermal stability, lipophilicity, and metabolic robustness in downstream products.

Why Pentafluorobenzene Analogs Cannot Substitute for Chloropentafluorobenzene in Critical Applications


Substitution of Chloropentafluorobenzene with other members of the C₆F₅X family (X = H, Br, I) or with polyhalogenated benzenes is generally not feasible due to fundamental differences in physicochemical behavior and chemical reactivity. These differences manifest in critical material properties, including vapor pressure and critical constants [1], thermodynamic mixing behavior [2], and selectivity in nucleophilic aromatic substitution reactions [3]. Each analog presents a distinct profile that directly impacts its utility in synthetic, analytical, and materials science contexts. The following quantitative evidence demonstrates that even structurally similar compounds exhibit divergent performance in key dimensions, making informed selection essential for successful outcomes in research and industrial processes.

Chloropentafluorobenzene Comparative Performance Data: Six Evidence Dimensions for Informed Scientific Selection


Comparative Vapor Pressure and Critical Constants: Distinguishing Chloropentafluorobenzene from Hexafluorobenzene

Chloropentafluorobenzene exhibits a significantly higher boiling point and lower vapor pressure compared to hexafluorobenzene (C₆F₆), a close structural analog lacking a chlorine substituent. This difference is critical for applications requiring specific volatility or thermal stability. The critical temperature and pressure also diverge, reflecting altered intermolecular forces due to the presence of the chlorine atom. These data are derived from direct head-to-head comparisons of vapor pressure curves and critical constant measurements [1].

Thermodynamics Chemical Engineering Process Safety

Excess Enthalpy of Mixing with Benzene: Differentiating Thermodynamic Behavior Among C₆F₅X Halides

The thermodynamic behavior of chloropentafluorobenzene in aromatic mixtures differs significantly from its bromo and iodo analogs. The molar excess enthalpy (Hᴱ) for equimolar mixtures with benzene at 298.15 K is -671 J mol⁻¹, which is less exothermic than the values for bromopentafluorobenzene (-772 J mol⁻¹) and iodopentafluorobenzene (-1080 J mol⁻¹). This indicates weaker specific interactions between C₆F₅Cl and benzene compared to the heavier halides, a trend attributable to the relative polarizability and halogen bonding potential of the substituents [1].

Solution Thermodynamics Materials Science Formulation

Regioselectivity in Nucleophilic Aromatic Substitution: Para-Selectivity of Chloropentafluorobenzene vs. Dichlorotetrafluorobenzene Mixtures

In nucleophilic aromatic substitution (SNAr) reactions with secondary amines in polar aprotic solvents, chloropentafluorobenzene yields exclusively para-substituted products. In contrast, dichlorotetrafluorobenzene, used as an isomeric mixture (m:o:p = 73:18:9), leads to complex mixtures of products, with only the m- and o-isomers reacting under standard conditions. This stark difference in regioselectivity is a direct consequence of the single chlorine substituent in CPFB, which exerts a strong directing effect, enabling predictable and clean synthetic transformations [1].

Organic Synthesis Medicinal Chemistry Process Development

Solid-State Phase Behavior: Multiple Phase Transitions in Chloropentafluorobenzene vs. Static Phase in para-Dichlorotetrafluorobenzene

A comparative study of non-covalent interactions in solid organofluorine compounds revealed that chloropentafluorobenzene (C₆F₅Cl) exhibits three distinct solid-state phases, including a reversible solid–solid transition at low temperature and a transition just below the melt. In contrast, para-dichlorotetrafluorobenzene (p-C₆F₄Cl₂) showed no solid-state phase transitions under the same experimental conditions. The phase II–III transition in C₆F₅Cl is attributed to a change from twofold disorder to an antiferroelectric arrangement of molecular dipoles, a behavior not observed in the para-dichloro analog [1].

Crystallography Materials Engineering Thermal Analysis

Molecular Geometry Distortion: Structural Deformation of Chloropentafluorobenzene Relative to Pentafluorobenzene

High-resolution ¹⁹F NMR spectroscopy with ¹³C satellites in a liquid crystal matrix revealed that chloropentafluorobenzene (C₆F₅Cl) exhibits measurable distortion of the aromatic ring compared to the nearly ideal hexagonal geometry of pentafluorobenzene (C₆F₅H). The study concluded that pentafluorobenzene did not exhibit noticeable distortion, while chloropentafluorobenzene and iodopentafluorobenzene showed some deformations in their determined structures [1]. This difference in ground-state geometry can influence packing, reactivity, and spectroscopic properties.

Structural Chemistry Computational Modeling NMR Spectroscopy

Halogen-Dependent Initiation Efficiency in Controlled Radical Polymerization

While not a direct study of chloropentafluorobenzene itself, the class of aryl chlorides, including pentafluorophenyl chlorides, is relevant to Atom Transfer Radical Polymerization (ATRP). Comparative studies on ATRP initiators show that chlorine-based systems generally offer a more favorable balance of activation/deactivation kinetics compared to bromine-based systems, leading to higher initiation efficiencies and better control over polymerization. Specifically, initiation efficiencies for Cl-based systems have been reported up to 95% for styrene polymerization [1]. This class-level inference suggests that chloropentafluorobenzene, as an aryl chloride, may serve as a superior precursor for ATRP initiators compared to its bromo analog (bromopentafluorobenzene), which may suffer from less efficient initiation and broader molecular weight distributions.

Polymer Chemistry ATRP Materials Synthesis

High-Value Application Scenarios for Chloropentafluorobenzene: Where Differentiated Performance Drives Selection


Synthesis of para-Substituted Pentafluorophenyl Building Blocks for Pharmaceuticals and Agrochemicals

In medicinal and agrochemical chemistry, the pentafluorophenyl (C₆F₅) group is a privileged scaffold for enhancing metabolic stability and modulating lipophilicity. Chloropentafluorobenzene is the preferred reagent for installing this moiety via nucleophilic aromatic substitution, due to its exclusive para-selectivity [1]. This clean reactivity ensures high yields of single-isomer products, simplifying purification and reducing waste in the synthesis of fluorinated drug candidates and crop protection agents. Alternative polyhalogenated benzenes typically yield complex isomer mixtures, making them unsuitable for GMP-compliant manufacturing processes.

High-Temperature Gas Chromatography Stationary Phase and Analytical Reference Standard

The relatively high boiling point (122-123 °C) and low vapor pressure of chloropentafluorobenzene, compared to hexafluorobenzene, make it an excellent candidate for stationary phases in high-temperature gas chromatography [1]. Its distinct retention behavior and well-characterized physical properties also position it as a valuable internal standard or reference material for the quantification of fluorinated compounds in environmental and industrial samples. The compound's unique fragmentation pattern in mass spectrometry further enhances its utility as a diagnostic tool in analytical workflows [2].

Precursor for Well-Defined Fluorinated Polymers via Controlled Radical Polymerization

In the field of advanced polymer synthesis, the choice of halogen in a fluorinated aromatic initiator can critically impact the outcome of Atom Transfer Radical Polymerization (ATRP). While not directly studied, the class behavior of aryl chlorides suggests that chloropentafluorobenzene-derived initiators may offer superior initiation efficiency and polymerization control compared to their bromo counterparts [1]. This property is valuable for creating fluorinated polymers with precise molecular weights and narrow dispersities, which are essential for applications in electronics, coatings, and biomedical devices.

Model Compound for Studying Non-Covalent Interactions and Solid-State Dynamics

Chloropentafluorobenzene exhibits a rich solid-state phase behavior, including a reversible low-temperature transition to an antiferroelectric arrangement of molecular dipoles [1]. This property, absent in related compounds like para-dichlorotetrafluorobenzene, makes it a valuable model system for investigating the role of halogen bonding and dipole interactions in crystal engineering. Researchers can leverage this compound to design novel functional materials with switchable dielectric or ferroelectric properties.

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